BenchChemオンラインストアへようこそ!

CHK1 inhibitor

DDR inhibitor combination checkpoint kinase chemotherapy sensitization

Select CHK1 inhibitors based on robust, evidence-based differentiation to ensure experimental reproducibility. SRA737 is the clinical-stage choice for gemcitabine combination studies, with a defined RP2D of 500 mg + 250 mg/m² gemcitabine, a 10.8% overall ORR, and a 25% ORR in anogenital cancer. ACR-368 (prexasertib) is the only CHK1/2 inhibitor with positive Phase II data in DSRCT (32% ORR across all dose levels) and can overcome prior irinotecan resistance. CCT244747 is the optimal preclinical tool, offering a 1.4- to 16-fold potentiation index with SN-38, gemcitabine, and etoposide, plus validated oral bioavailability. MK-8776 enables synthetic lethal PARP inhibitor combinations in BRCA-proficient, p53-depleted cells.

Molecular Formula C17H21BrN4O
Molecular Weight 377.3 g/mol
Cat. No. B12425140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHK1 inhibitor
Molecular FormulaC17H21BrN4O
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N
InChIInChI=1S/C17H21BrN4O/c18-12-5-6-13-15(16(12)22-7-1-2-11(19)9-22)14(8-20-13)21-17(23)10-3-4-10/h5-6,8,10-11,20H,1-4,7,9,19H2,(H,21,23)/t11-/m1/s1
InChIKeyHZEPWUQMONRPSF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHK1 Inhibitor Procurement: A Guide to Differentiated Clinical and Preclinical Assets for DDR-Targeted Oncology Research


Checkpoint kinase 1 (CHK1) inhibitors are a class of small-molecule agents targeting a critical serine/threonine kinase in the DNA damage response (DDR) pathway. CHK1 mediates intra-S and G2/M cell cycle checkpoints in response to replication stress and genotoxic damage [1]. Over 15 CHK1 inhibitors have advanced into clinical trials to date, yet none have secured regulatory approval, with ongoing development focused on achieving sufficient therapeutic index and identifying predictive biomarkers [2]. These agents are investigated primarily as potentiators of DNA-damaging chemotherapy or as synthetic lethal partners in tumors harboring specific DDR defects [3].

Why CHK1 Inhibitors Cannot Be Considered Interchangeable for Rigorous Research or Clinical Procurement


Despite a shared nominal target, CHK1 inhibitors exhibit substantial divergence in key procurement-relevant parameters including kinase selectivity profiles (ranging from >100-fold to >4,300-fold selectivity over CHK2) [1], clinical trial maturation stage (Phase I dose-escalation to Phase II with reported ORR) [2][3], oral bioavailability characteristics, and differential synergy profiles with specific genotoxic partners [4]. Substituting one CHK1 inhibitor for another without accounting for these quantitative differences may compromise experimental reproducibility or clinical program outcomes. The evidence below provides the specific, comparator-anchored data required for rational selection.

Quantitative Evidence Guide: CHK1 Inhibitor Differentiation Across Selectivity, Efficacy, and Clinical Maturity


CHK1 vs. ATR/WEE1 Inhibitor Differentiation: Divergent Chemotherapy Partner Synergy Profiles

Head-to-head comparative profiling reveals that CHK1 inhibitors and ATR inhibitors possess distinct sensitization partner preferences: CHK1 inhibitor AZD7762 demonstrates maximal synergy with the antimetabolite gemcitabine, whereas ATR inhibitor VX-970 exhibits preferential synergy with platinum-based agents [1]. This differentiation is further refined in mechanistic studies distinguishing CHK1 inhibition from WEE1 inhibition: when combined with gemcitabine, WEE1 inhibitor (WEE1i) and CHK1 inhibitor (CHK1i) exhibit distinct synergy kinetics differentiated by potency, spatiotemporal perturbation patterns, and mitotic effects in single-cell assays [2]. Notably, triple therapy combining low-dose gemcitabine, CHK1i, and WEE1i achieved superior tumor control compared to single or double agent regimens without overt toxicity [2].

DDR inhibitor combination checkpoint kinase chemotherapy sensitization synthetic lethality

SRA737 (CCT245737) Clinical Differentiation: Phase I/II Objective Response Rate with Low-Dose Gemcitabine in Advanced Solid Tumors

In a Phase I/II clinical trial evaluating oral SRA737 in combination with low-dose gemcitabine (250 mg/m²), the recommended Phase 2 dose (RP2D) was established at 500 mg SRA737. Among 143 enrolled patients with advanced solid tumors, the objective response rate (ORR) was 10.8% overall, with a notably higher ORR of 25% in the anogenital cancer cohort [1]. Partial tumor responses were observed across anogenital cancer, cervical cancer, high-grade serous ovarian cancer, rectal cancer, and small cell lung cancer [1]. Grade ≥3 adverse events at the RP2D included anemia (11.7%), neutropenia (16.7%), and thrombocytopenia (10%), with common toxicities (nausea, vomiting, fatigue, diarrhea) being primarily mild to moderate and rarely leading to treatment discontinuation [1].

Phase I/II clinical trial CHK1 inhibitor gemcitabine combination objective response rate advanced solid tumors

ACR-368 (Prexasertib) Clinical Differentiation: First Targeted Therapy Achieving 32% ORR in Relapsed/Refractory DSRCT

ACR-368 (prexasertib), a CHK1/2 dual inhibitor, demonstrated promising clinical activity in a Phase I/II trial of 19 patients with relapsed/refractory desmoplastic small round cell tumor (DSRCT) when combined with irinotecan. At the recommended Phase 2 dose (RP2D), the estimated objective response rate (ORR) was 23% (lower boundary one-sided 90% CI, 9%), exceeding the predefined unpromising rate threshold of 5% [1]. Across all dose levels (n=19), the ORR was 32% (90% CI, 15% to 53%) with a median overall survival of 19 months (95% CI, 13 to 36) [1]. Notably, 15 of 19 enrolled patients, including 5 of 6 achieving partial response, had previously received irinotecan, indicating that CHK1 inhibition may overcome prior chemotherapy resistance [1]. Treatment was well tolerated with cytopenias manageable using growth factor support [1].

CHK1/2 inhibitor DSRCT Phase I/II trial irinotecan combination desmoplastic small round cell tumor

CHK1 Inhibitor In Vitro Potency Differentiation: IC50 Range and CHK2 Selectivity Ratios Across Clinical and Preclinical Candidates

Quantitative biochemical profiling reveals substantial variation in CHK1 inhibitory potency and CHK2 selectivity ratios among clinically relevant and preclinical CHK1 inhibitors, critical parameters for experimental design and candidate selection. Prexasertib (LY2606368) exhibits a Ki of 0.9 nM and IC50 <1 nM against CHK1 . Rabusertib (LY2603618) demonstrates an IC50 of 7 nM with approximately 100-fold selectivity over other protein kinases evaluated, including PDK1 (IC50=893 nM) . CCT244747 shows CHK1 IC50 of 8 nM with selectivity over CHK2 of >10,000 nM (>1,250-fold) [1]. Compound (R)-17 achieves an IC50 of 0.4 nM with >4,300-fold selectivity for CHK1 versus CHK2 [2]. BEN-28010 displays an IC50 of 4 nM with 450-fold selectivity over CHK2 . These selectivity ratios are not equivalent across compounds and directly impact off-target pharmacology in experimental systems.

CHK1 IC50 kinase selectivity CHK2 selectivity ratio preclinical profiling

CHK1 Inhibition Synthetic Lethality with PARP Inhibitors in p53-Deficient Cancers: MK-8776 Synergy Quantification

Combination of the selective CHK1 inhibitor MK-8776 with the PARP inhibitor olaparib produced quantifiable synergistic antitumor effects under sub-IC50 concentrations in p53-depleted AsPC-1 and H1299 cancer cells [1]. This synergy was mechanistically linked to MK-8776-mediated abrogation of olaparib-induced BRCA1 intranuclear foci formation, MCM7-mediated replication machinery disruption, and accumulation of γH2AX, a marker of DNA double-strand breaks [1]. Notably, BRCA wild-type, p53-null cells (AsPC-1, H1299) demonstrated innate resistance to olaparib monotherapy compared to BRCA1-mutant, p53-null MDA-MB-436 cells, yet MK-8776 overcame this resistance through CHK1 inhibition-induced homologous recombination deficiency [1]. Introduction of hotspot mutant p53R175H promoted olaparib resistance as single-agent treatment, but synergy between olaparib and MK-8776 remained achievable at lower combination concentrations [1].

PARP inhibitor combination synthetic lethality p53-deficient BRCAness MK-8776

CCT244747 Preclinical Differentiation: Oral Bioavailability and Chemotherapy Potentiation Across Multiple Genotoxic Partners

CCT244747 represents the first structurally disclosed, orally active, highly selective CHK1 inhibitor with comprehensive preclinical characterization across multiple chemotherapy partners. In cellular assays, CCT244747 reversed G2/M cell cycle arrest induced by etoposide and SN-38 in HT-29 cells and by gemcitabine in SW620 cells, confirming functional G2 checkpoint abrogation [1]. CCT244747 potentiated the genotoxicity of SN-38, gemcitabine, and etoposide across HT-29, SW620, MiaPaCa-2, and Calu-6 cell lines with Potentiation Index (PI) values ranging from 1.9-8.5, 2.6-12.2, 5-16, and 1.4-5.6, respectively [1]. In vivo, oral CCT244747 (75 mg/kg) combined with irinotecan or gemcitabine significantly increased tumor growth delay in SW620 and Calu-6 mouse xenograft models [1]. Biomarker analysis confirmed CHK1 inhibition (pS296 CHK1) and cell-cycle marker (pY15 CDK1) modulation both in vitro and in vivo, with concomitant enhanced DNA damage and apoptosis [2].

CCT244747 oral CHK1 inhibitor chemotherapy potentiation xenograft efficacy G2 checkpoint abrogation

Evidence-Anchored Application Scenarios for CHK1 Inhibitor Selection and Procurement


Clinical Development Programs Targeting Gemcitabine-Sensitizing Strategies in Advanced Solid Tumors

SRA737 is the evidence-based choice for clinical-stage programs evaluating CHK1 inhibition in combination with gemcitabine. The Phase I/II trial established a defined RP2D (500 mg oral SRA737 with 250 mg/m² gemcitabine) and demonstrated an ORR of 10.8% overall with a notable 25% ORR in anogenital cancer, providing quantifiable efficacy benchmarks for trial design [1]. The toxicity profile is characterized with Grade ≥3 anemia (11.7%), neutropenia (16.7%), and thrombocytopenia (10%) at the RP2D, enabling informed safety monitoring planning [1].

Precision Oncology Research in Ultra-Rare Sarcomas, Particularly Desmoplastic Small Round Cell Tumor (DSRCT)

ACR-368 (prexasertib) is the only CHK1/2 inhibitor with positive Phase II clinical data in DSRCT, achieving an ORR of 32% across all dose levels (n=19) and a median overall survival of 19 months when combined with irinotecan [1]. This represents the first targeted therapy to achieve this magnitude of response in relapsed/refractory DSRCT. Notably, 5 of 6 partial responders had prior irinotecan exposure, indicating that ACR-368 may overcome pre-existing chemotherapy resistance in this indication [1].

Preclinical Research Requiring Oral CHK1 Inhibitor with Multi-Chemotherapy Potentiation Capabilities

CCT244747 is the optimal preclinical tool compound for studies requiring oral administration and broad chemotherapy potentiation across multiple genotoxic agents. With documented Potentiation Index values ranging from 1.4 to 16-fold enhancement of SN-38, gemcitabine, and etoposide cytotoxicity across four tumor cell lines, CCT244747 provides a versatile platform for exploring CHK1-mediated sensitization [1]. Oral bioavailability and validated in vivo efficacy in xenograft models with both irinotecan and gemcitabine support translational studies [1].

PARP Inhibitor Combination Research in p53-Deficient or BRCA-Proficient Tumor Models

CHK1 inhibitors such as MK-8776 enable synthetic lethal combination strategies with PARP inhibitors in tumors that are otherwise resistant to PARP inhibitor monotherapy. Quantitative synergy data demonstrate that MK-8776 combined with olaparib produces synergistic antitumor effects at sub-IC50 concentrations in p53-depleted AsPC-1 and H1299 cells, overcoming innate olaparib resistance in BRCA-proficient backgrounds [1]. This evidence supports procurement of CHK1 inhibitors for research programs exploring expanded PARP inhibitor indications beyond BRCA-mutant cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHK1 inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.